[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone
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Overview
Description
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The key steps include:
Formation of Piperazine Intermediate: The piperazine intermediate can be synthesized through the reaction of 4-methylpiperazine with phenyl isocyanate under controlled conditions.
Formation of Piperidine Intermediate: The piperidine intermediate is prepared by reacting 2-piperidin-1-ylethylamine with triazole-4-carboxylic acid.
Coupling Reaction: The final step involves coupling the piperazine and piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Scientific Research Applications
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its interaction with biological targets and its effects on cellular pathways.
Biological Research: The compound is utilized in biological assays to investigate its bioactivity and toxicity.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
- 1-ethyl-4-piperidin-4-yl-piperazine
- 1-Methyl-4-(1-piperidin-4-ylethyl)piperazine trihydrochloride dihydrate
Uniqueness
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone stands out due to its unique combination of piperazine and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[1-(2-piperidin-1-ylethyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-24-12-15-27(20(17-24)18-8-4-2-5-9-18)21(28)19-16-26(23-22-19)14-13-25-10-6-3-7-11-25/h2,4-5,8-9,16,20H,3,6-7,10-15,17H2,1H3/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXQQRSMOBJMAL-HXUWFJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CN(N=N3)CCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@H](C1)C2=CC=CC=C2)C(=O)C3=CN(N=N3)CCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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